3-Benzothiazol-2-yl-4-chloro-phenylamine
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Overview
Description
3-Benzothiazol-2-yl-4-chloro-phenylamine is a useful research compound. Its molecular formula is C13H9ClN2S and its molecular weight is 260.74 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Molecular Structures
One of the primary scientific research applications of 3-Benzothiazol-2-yl-4-chloro-phenylamine and related compounds is in the field of chemical synthesis and the study of molecular structures. For example, Aydın et al. (2002) detailed the synthesis and crystal structure analysis of a compound formed from the reaction of 5-chloro-2-benzothiazolinone with methyl acrylate, highlighting the molecular structure and bonding characteristics of benzothiazole derivatives (Aydın, Arici, Akkurt, Akkoç, & Şahin, 2002).
Magnetic Resonance Imaging (MRI) Contrast Agents
The development of specific MRI contrast agents using benzothiazole derivatives is another significant application. Saini et al. (2013) synthesized a Gd-based specific MR contrast agent, demonstrating its potential for brain-specific imaging. This compound, synthesized by conjugating 4-benzothiazol-2-yl-phenylamine with a trisubstituted cyclen, showed enhanced relaxivity and stability, making it a promising candidate for MRI applications (Saini, Varshney, Tiwari, Kaul, Allard, Ishar, & Mishra, 2013).
Anticonvulsant and Antitumor Activities
The exploration of anticonvulsant and antitumor activities represents a critical research direction for benzothiazole compounds. Siddiqui et al. (2009) synthesized new benzothiazole urea compounds and evaluated their anticonvulsant and toxicity properties, finding that some compounds exhibited significant protection in seizure models without evident toxicity (Siddiqui, Rana, Khan, Haque, Alam, Ahsan, & Arshad, 2009). Similarly, Abdelgawad et al. (2013) synthesized benzothiazole and benzoxazole derivatives, revealing potent antitumor activity against human breast cancer cell lines, underscoring the potential of these compounds in cancer therapy (Abdelgawad, Belal, Omar, Hegazy, & Rateb, 2013).
Antimicrobial and Antibacterial Properties
Benzothiazole derivatives also demonstrate significant antimicrobial and antibacterial properties. Mistry and Desai (2006) described the synthesis and pharmacological evaluation of nitrogen and sulfur-containing heterocyclic compounds, showing activity against various bacterial and fungal strains (Mistry & Desai, 2006). Deohate, Radhakisan, & Toshniwal (2013) synthesized and evaluated the antimicrobial screening of substituted bis-benzothiazole derivatives, establishing their potential against gram-positive and gram-negative microorganisms (Deohate, Radhakisan, & Toshniwal, 2013).
Mechanism of Action
Benzothiazole derivatives are effective against various types of cancer cell lines through a multitude of mechanisms, some of which are poorly studied or understood . The inhibition of tumour associated CAs by BTA derivatives is better investigated and such compounds may serve as anticancer leads for the development of agents effective against hypoxic tumours .
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-4-chloroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2S/c14-10-6-5-8(15)7-9(10)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZBKIWVWVAQEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352199 |
Source
|
Record name | 3-Benzothiazol-2-yl-4-chloro-phenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
292644-36-1 |
Source
|
Record name | 3-Benzothiazol-2-yl-4-chloro-phenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1,3-BENZOTHIAZOL-2-YL)-4-CHLOROANILINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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